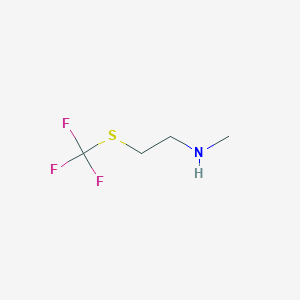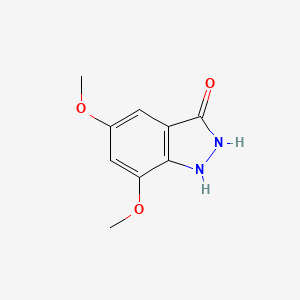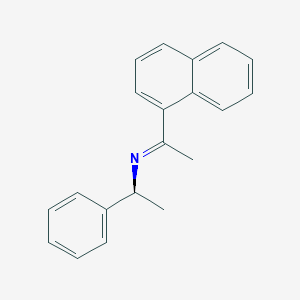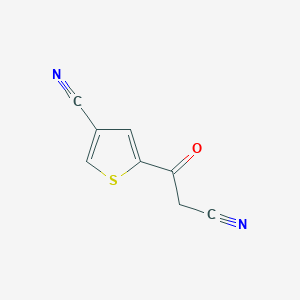
Oct-4-ene-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-4-ene-3,6-dione is a chemical compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-ene-3,6-dione can be achieved through the biotransformation of cholesterol. This process involves the use of microorganisms such as Burkholderia cepacia in the presence of organic solvents . The reaction conditions typically include maintaining an optimal temperature and pH to facilitate the enzymatic conversion of cholesterol to this compound.
Industrial Production Methods
Industrial production of this compound leverages the biotransformation process due to its efficiency and cost-effectiveness. The use of bioreactors allows for the controlled environment necessary for the microorganisms to thrive and produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oct-4-ene-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mineral acids, organic solvents, and oxidizing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include derivatives used in the synthesis of steroid drugs and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which Oct-4-ene-3,6-dione exerts its effects involves the reduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels. It also increases the production of platelet-activating factor analogs, which play a role in neuroprotection . Molecular docking studies have shown that the compound interacts with specific molecular targets involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholest-4-en-3-one: Another derivative of cholesterol, used in the synthesis of steroid drugs.
Androsta-4,9(11)-diene-3,17-dione: An intermediate in the synthesis of physiologically active compounds of the pregnane series.
Uniqueness
Oct-4-ene-3,6-dione stands out due to its comprehensive neuroprotective effects and its potential in improving lipid metabolism. Its ability to reduce oxidative stress and enhance neuroprotection makes it a promising candidate for further research and development in medical applications .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
oct-4-ene-3,6-dione |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
GDUNUVQVVHHADI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=CC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)


![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)

![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)
![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)


![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)
